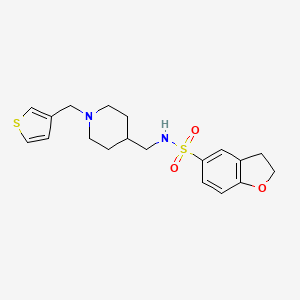

N-((1-(tiofen-3-ilmetil)piperidin-4-il)metil)-2,3-dihidrobenzofuran-5-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.

BenchChem offers high-quality N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, los compuestos 6-(5-(p-tolilcárbamoil)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbamoyl)pirimidin-2-il)nicotinato de etilo (12q) exhibieron las actividades más prometedoras, con valores de IC50 de 45.69 μM y 45.81 μM, respectivamente. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina in vitro, lo que sugiere su potencial como nuevos fármacos antifibróticos .

- Los derivados de pirimidina, incluido este compuesto, se han explorado por sus actividades antimicrobianas y antivirales. Si bien los estudios específicos sobre este compuesto son limitados, la clase más amplia de moléculas basadas en pirimidina ha demostrado ser prometedora en la lucha contra las infecciones .

- Los compuestos que contienen pirimidina se han investigado como posibles agentes antitumorales. Aunque la evidencia directa para este compuesto específico es escasa, sus características estructurales se alinean con las asociadas con la actividad antitumoral .

- Los derivados de pirimidina se han implicado en varios otros procesos biológicos, como la inhibición enzimática, la modulación de receptores y la regulación metabólica. Se necesitan más investigaciones para explorar estos aspectos para nuestro compuesto de interés .

Actividad antifibrótica

Propiedades antimicrobianas y antivirales

Potencial antitumoral

Otras actividades biológicas

Actividad Biológica

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene moiety and a benzofuran core, suggests diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is C17H22N2O4S with a molecular weight of 350.44 g/mol. The compound's structural features are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄S |

| Molecular Weight | 350.44 g/mol |

| CAS Number | 1448059-33-3 |

Synthesis

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves several steps:

- Formation of the Piperidine Intermediate : Cyclization reactions starting from simple amines and aldehydes.

- Attachment of the Thiophene Group : Nucleophilic substitution reactions introduce the thiophene moiety.

- Formation of the Benzofuran Core : Cyclization reactions involving phenol derivatives.

- Final Coupling Reaction : Amide bond formation using carbodiimides to couple the piperidine-thiophene intermediate with the benzofuran core.

Antimicrobial Properties

Research indicates that N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The proposed mechanism includes induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains.

Study 2: Anticancer Mechanism

In another investigation focusing on its anticancer effects, the compound was found to inhibit tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups treated with vehicle alone . The underlying mechanism was attributed to the compound's ability to induce oxidative stress in cancer cells.

The biological activity of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger cell death mechanisms in cancer cells.

Propiedades

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-26(23,18-1-2-19-17(11-18)5-9-24-19)20-12-15-3-7-21(8-4-15)13-16-6-10-25-14-16/h1-2,6,10-11,14-15,20H,3-5,7-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQDXAXHCPJBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.